2-piperidin-1-yl-4H-1,4-benzothiazin-3-one
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Overview
Description
2-piperidin-1-yl-4H-1,4-benzothiazin-3-one is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is characterized by a benzothiazine core structure, which is known for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-yl-4H-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions to form the benzothiazine core. Subsequent substitution reactions introduce the piperidinyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-yl-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidinyl or benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-piperidin-1-yl-4H-1,4-benzothiazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-piperidin-1-yl-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1,4-benzothiazine derivatives: These compounds share the benzothiazine core and exhibit similar biological activities.
Piperidinyl derivatives: Compounds with a piperidinyl group often show comparable pharmacological properties.
Uniqueness
2-piperidin-1-yl-4H-1,4-benzothiazin-3-one is unique due to its specific combination of the benzothiazine core and the piperidinyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-piperidin-1-yl-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-12-13(15-8-4-1-5-9-15)17-11-7-3-2-6-10(11)14-12/h2-3,6-7,13H,1,4-5,8-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRSEKOROXBGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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